5-HYDROXY-2-(3-HYDROXY-4-METHOXYPHENYL)-7-[(3,4,5-TRIHYDROXY-6-{[(3,4,5-TRIHYDROXY-6-METHYLOXAN-2-YL)OXY]METHYL}OXAN-2-YL)OXY]-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE
CAS No.:
Cat. No.: VC13300946
Molecular Formula: C28H34O15
Molecular Weight: 610.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H34O15 |
|---|---|
| Molecular Weight | 610.6 g/mol |
| IUPAC Name | (2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
| Standard InChI | InChI=1S/C28H34O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-7,10,17,19,21-30,32-37H,8-9H2,1-2H3/t10?,17-,19?,21?,22?,23?,24?,25?,26?,27?,28?/m0/s1 |
| Standard InChI Key | QUQPHWDTPGMPEX-SGHBVPQBSA-N |
| Isomeric SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O |
| SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O |
| Canonical SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O |
Introduction
Chemical Identity and Structural Analysis
The compound 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(3,4,5-trihydroxy-6-{[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]methyl}oxan-2-yl)oxy]-3,4-dihydro-2H-1-benzopyran-4-one is a flavanone glycoside widely recognized by its common name hesperidin. Its molecular formula is , with a molecular weight of 610.565 g/mol . The structure comprises a flavanone backbone (2,3-dihydro-2-phenylchromen-4-one) substituted with hydroxyl, methoxy, and glycosidic groups.
Structural Features
-
Flavanone core: A 15-carbon skeleton with a hydroxyl group at position 5 and a methoxy group at position 4' of the phenyl ring .
-
Glycosidic moiety: A disaccharide (rutinose: α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose) attached to the hydroxyl group at position 7 of the flavanone .
-
Stereochemistry: The glycosidic linkage involves β-D-glucose and α-L-rhamnose, confirmed via NMR and X-ray crystallography .
Table 1: Key Chemical Properties
Natural Occurrence and Biosynthesis
Hesperidin is a secondary metabolite predominantly found in Citrus species (e.g., oranges, lemons) and select medicinal plants like Scutellaria baicalensis .
Biosynthetic Pathway
-
Phenylpropanoid Pathway: L-Phenylalanine → cinnamic acid → p-coumaric acid.
-
Flavanone Formation: Chalcone synthase (CHS) converts p-coumaroyl-CoA to naringenin chalcone, isomerized to naringenin.
-
Hydroxylation and Methylation: Introduction of hydroxyl (C5) and methoxy (C4') groups yields hesperetin .
-
Glycosylation: UDP-glucose-dependent glycosyltransferases attach rutinose to C7-OH .
Pharmacological Properties
Hesperidin exhibits diverse bioactivities, validated through in vitro and in vivo studies:
Antioxidant Activity
-
Scavenges reactive oxygen species (ROS) via phenolic hydroxyl groups (IC₅₀: 12.3 μM in DPPH assay) .
-
Enhances endogenous antioxidants (e.g., glutathione, SOD) in rat models of oxidative stress .
Anti-Inflammatory Effects
-
Inhibits NF-κB and COX-2 pathways, reducing TNF-α and IL-6 production (50% suppression at 20 μM) .
-
Attenuates carrageenan-induced paw edema in mice (ED₅₀: 25 mg/kg) .
Cardiovascular Benefits
-
Improves endothelial function by upregulating eNOS and reducing LDL oxidation .
-
Lowers systolic blood pressure in hypertensive rats (10 mg/kg/day for 4 weeks) .
Table 2: Pharmacokinetic Profile
| Parameter | Value | Model System |
|---|---|---|
| Bioavailability | 10–20% (oral) | Rat |
| Half-life | 4.2 hours | Human plasma |
| Major Metabolites | Hesperetin-7-O-glucuronide |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (500 MHz, DMSO-d₆): δ 12.15 (s, 5-OH), δ 7.32 (d, J=8.5 Hz, H-2',6'), δ 5.50 (d, J=7.0 Hz, H-1'') .
-
MS (ESI-): m/z 609 [M-H]⁻, fragments at m/z 301 (aglycone) and 463 (loss of rhamnose) .
Chromatographic Methods
-
HPLC: C18 column, mobile phase: 0.1% formic acid/acetonitrile gradient, retention time: 12.3 min .
-
TLC: Rf 0.42 (silica gel, ethyl acetate:methanol:water = 7:2:1) .
Industrial and Therapeutic Applications
Nutraceuticals
-
Key ingredient in citrus extracts for antioxidant supplements (typical dose: 500 mg/day) .
-
Enhances vitamin C bioavailability in combined formulations .
Cosmetics
Drug Development
Future Research Directions
-
Mechanistic Studies: Elucidate interactions with gut microbiota for improved bioavailability.
-
Clinical Trials: Phase III trials for metabolic syndrome and diabetic nephropathy.
-
Synthetic Analogues: Develop derivatives with enhanced blood-brain barrier penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume